
(2R,4R)-1,2,4-Trimethylhexahydropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4R)-1,2,4-Trimethylhexahydropyrimidine is a chiral compound with two stereocenters It belongs to the class of hexahydropyrimidines, which are saturated six-membered heterocyclic compounds containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-1,2,4-Trimethylhexahydropyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-diaminopropane with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the hexahydropyrimidine ring.
Industrial Production Methods
For industrial production, the synthesis of this compound can be optimized by using continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
(2R,4R)-1,2,4-Trimethylhexahydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the hexahydropyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce alkyl, acyl, or other functional groups onto the hexahydropyrimidine ring.
科学的研究の応用
(2R,4R)-1,2,4-Trimethylhexahydropyrimidine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of (2R,4R)-1,2,4-Trimethylhexahydropyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. Molecular targets and pathways involved can vary, but they often include interactions with proteins and nucleic acids.
類似化合物との比較
Similar Compounds
(2R,4S)-1,2,4-Trimethylhexahydropyrimidine: A diastereomer with different stereochemistry.
(2S,4R)-1,2,4-Trimethylhexahydropyrimidine: Another diastereomer with distinct stereochemical properties.
Hexahydropyrimidine: The parent compound without methyl substitutions.
Uniqueness
(2R,4R)-1,2,4-Trimethylhexahydropyrimidine is unique due to its specific stereochemistry, which can impart distinct physical and chemical properties. This stereochemistry can influence its reactivity, binding affinity, and overall effectiveness in various applications. Compared to its diastereomers, this compound may exhibit different biological activities and selectivities, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C7H16N2 |
|---|---|
分子量 |
128.22 g/mol |
IUPAC名 |
(2R,4R)-1,2,4-trimethyl-1,3-diazinane |
InChI |
InChI=1S/C7H16N2/c1-6-4-5-9(3)7(2)8-6/h6-8H,4-5H2,1-3H3/t6-,7-/m1/s1 |
InChIキー |
WSJRBDXRBCLXPK-RNFRBKRXSA-N |
異性体SMILES |
C[C@@H]1CCN([C@@H](N1)C)C |
正規SMILES |
CC1CCN(C(N1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


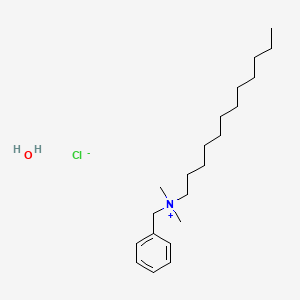
![2-[3-(4-Methanethioylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13104285.png)
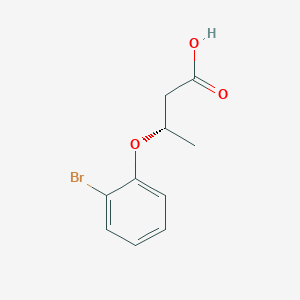
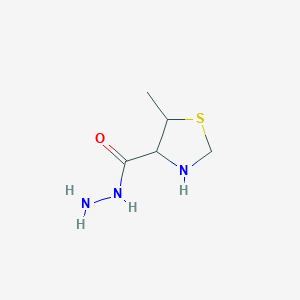
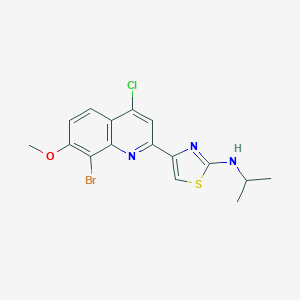
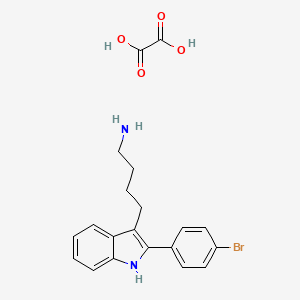
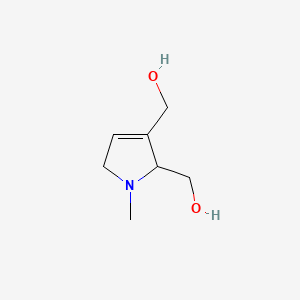

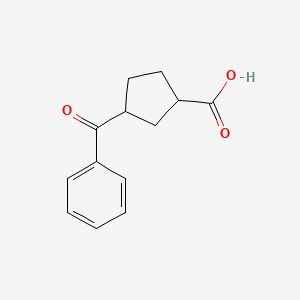
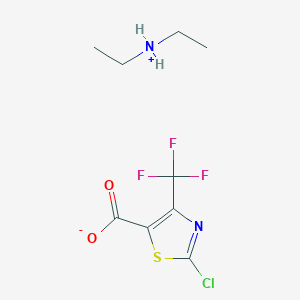
![4-[(E)-6-(1,3-benzodioxol-5-yl)-3-ethyl-hex-3-enyl]heptane-3,5-dione](/img/structure/B13104326.png)



